1,3-bis[4-[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;methanesulfonic acid
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Overview
Description
1,3-bis[4-[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;methanesulfonic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[4-[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;methanesulfonic acid typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. This reaction is often carried out in aqueous media without the need for organic co-solvents, making it an environmentally friendly process . The reaction conditions are mild and efficient, allowing for the synthesis of N-substituted ureas in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is designed to be resource-efficient and environmentally friendly, adhering to strict regulatory guidelines for high production volume chemicals .
Chemical Reactions Analysis
Types of Reactions
1,3-bis[4-[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;methanesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
1,3-bis[4-[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;methanesulfonic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, including the formation of complex molecules and polymers.
Medicine: It may be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or proteins involved in disease pathways.
Mechanism of Action
The mechanism of action of 1,3-bis[4-[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;methanesulfonic acid involves its interaction with specific molecular targets, such as enzymes or proteins. The compound can form covalent bonds with these targets, leading to changes in their structure and function. This interaction can modulate various biochemical pathways, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-bis[4-[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;methanesulfonic acid include other N-substituted ureas and derivatives of phenylurea. These compounds share similar structural features and reactivity patterns.
Uniqueness
Its ability to undergo a variety of chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
1,3-bis[4-[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;methanesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N10O.2CH4O3S/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;2*1-5(2,3)4/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);2*1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDBGZUARNKHBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C.CS(=O)(=O)O.CS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N10O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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